

Spectroscopic and Methodological Guide for the Identification of Kushenol L

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of **Kushenol L**, a prenylated flavonoid isolated from the roots of Sophora flavescens. While detailed ¹H and ¹³C NMR spectral data is contained within foundational literature, this document outlines the expected mass spectrometry characteristics and the contemporary experimental protocols for its isolation and analysis.

Mass Spectrometry Data for Kushenol L

Kushenol L possesses the molecular formula $C_{25}H_{28}O_7$. High-resolution mass spectrometry (HRMS) is a critical tool for confirming its elemental composition. The expected exact mass can be calculated and compared with the measured mass to ensure high accuracy in identification.

Table 1: Expected Mass Spectrometry Data for **Kushenol L**

Ionization Mode	Adduct	Calculated Exact Mass
ESI+	[M+H]+	441.1857
ESI+	[M+Na]+	463.1676
ESI-	[M-H] ⁻	439.1708



Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The definitive structural elucidation of **Kushenol L** relies on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed assignment of proton and carbon chemical shifts for **Kushenol L** was first reported by Saitoh et al. in 1986. For the complete and assigned ¹H and ¹³C NMR data, researchers are directed to the following publication:



Saitoh, T.; Noguchi, H.; Sakamoto, I.; Kinoshita, T.; Iitaka, Y. New flavonoids from the roots of Sophora flavescens. Chemical & Pharmaceutical Bulletin1986, 34(1), 354-363.

While the specific chemical shifts are detailed in the aforementioned publication, the general features expected in the ¹H NMR spectrum of a prenylated flavanonol like **Kushenol L** would include signals corresponding to aromatic protons on the A and B rings, protons of the flavanonol core, and protons from the isoprenoid substituent. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the flavonoid skeleton and its substituent.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and identification of flavonoids from Sophora flavescens[1].

Extraction

- Plant Material: Dried and powdered roots of Sophora flavescens.
- Extraction Solvent: 95% Methanol (MeOH).
- Procedure:



- 1. Macerate the powdered roots with 95% MeOH at room temperature for an extended period (e.g., 7 days), with periodic agitation.
- 2. Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction.
- 3. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

- Procedure:
 - 1. Suspend the crude methanolic extract in distilled water.
 - 2. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, typically chloroform (CHCl₃) and then ethyl acetate (EtOAc).
 - 3. Separate the layers and concentrate each fraction (chloroform, ethyl acetate, and aqueous) under reduced pressure. **Kushenol L** is expected to be present in the ethyl acetate fraction.

Isolation by Chromatography

- Column Chromatography:
 - 1. Subject the dried ethyl acetate fraction to silica gel column chromatography.
 - 2. Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.
 - 3. Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.
- Further Purification:
 - 1. Subject the fractions containing the compound of interest to further purification steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-



phase column chromatography (e.g., C18).

2. Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure **Kushenol L**.

Spectroscopic Analysis

- Mass Spectrometry:
 - 1. Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
 - 2. Analyze using an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain accurate mass data.
- NMR Spectroscopy:
 - Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₀).
 - 2. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - 3. The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the structure of **Kushenol L**.

Visualizations

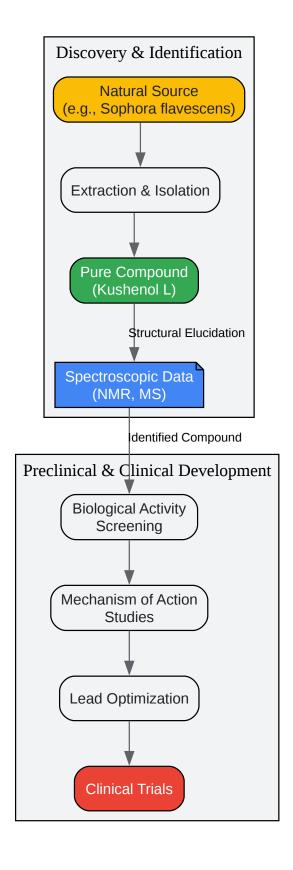
The following diagrams illustrate the experimental workflow for the isolation and identification of **Kushenol L** and the broader context of spectroscopic data in natural product discovery.





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Isolation and Identification Workflow for Kushenol L.





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References

- 1. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
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